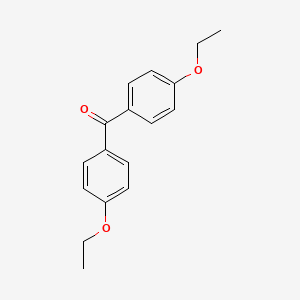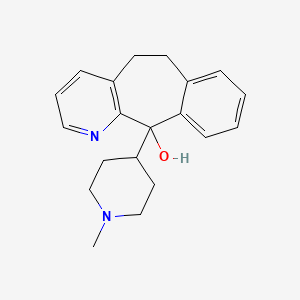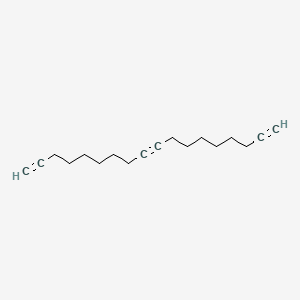
1,9,17-Octadecatriyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,17-Octadecatriyne is an organic compound with the molecular formula C18H26. It is a polyunsaturated hydrocarbon featuring three triple bonds at the 1st, 9th, and 17th positions of the octadecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9,17-Octadecatriyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. This reaction typically requires an inert atmosphere and a base to deprotonate the terminal alkyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This reaction uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and dehydrohalogenation can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,9,17-Octadecatriyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2) with light or heat as initiators
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Haloalkynes
Wissenschaftliche Forschungsanwendungen
1,9,17-Octadecatriyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,9,17-Octadecatriyne depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. For example, its triple bonds can react with nucleophiles in biological molecules, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,9,17-Octadecatriyne can be compared with other polyunsaturated hydrocarbons, such as:
1,9-Octadecadiene: This compound has two double bonds instead of triple bonds, making it less reactive in certain chemical reactions.
1,9,17-Octadecatetraene: With four double bonds, this compound exhibits different reactivity and stability compared to this compound.
9,17-Octadecadienal: This compound contains an aldehyde group, introducing different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
4641-83-2 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
octadeca-1,9,17-triyne |
InChI |
InChI=1S/C18H26/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1-2H,5-16H2 |
InChI-Schlüssel |
JXFBNSPFRHILPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCC#CCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


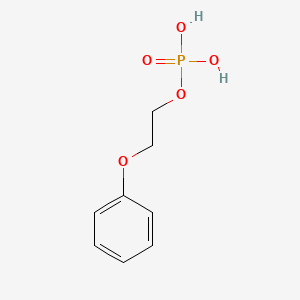
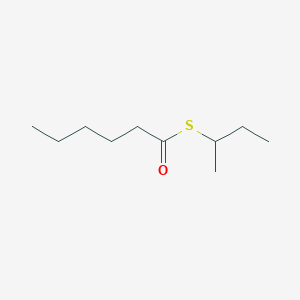
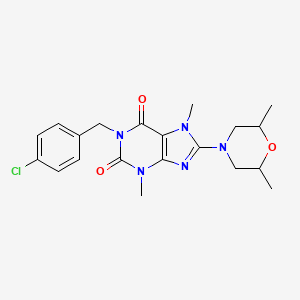
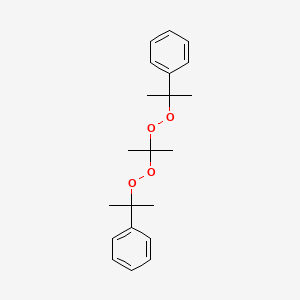
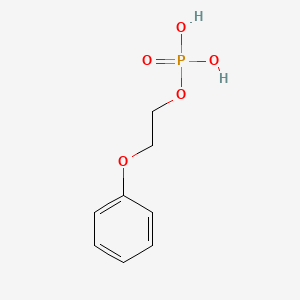
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
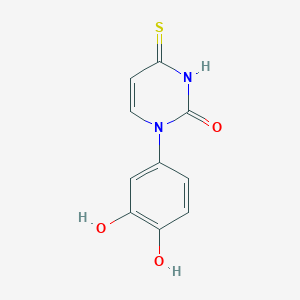
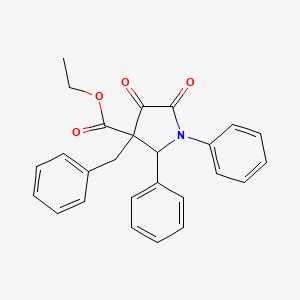
![2-[(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14165212.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
